Fmoc-3-aminoadipic acid
Description
Contextualization as a Protected Non-Canonical Amino Acid in Modern Synthetic Strategies
Fmoc-3-aminoadipic acid is classified as a protected non-canonical amino acid (ncAA). Unlike the 20 canonical amino acids that are directly encoded by the genetic code, non-canonical amino acids are not. nih.govnih.gov These unique molecules can be naturally occurring or chemically synthesized. sigmaaldrich.com Their incorporation into peptides is a key strategy in generating peptidomimetics, which are compounds designed to mimic natural peptides but often with enhanced properties. sigmaaldrich.com Peptidomimetics may exhibit improved stability in the body, greater potency, better absorption, and increased selectivity for their biological targets. sigmaaldrich.com The structural diversity offered by ncAAs is vast, making them valuable as chiral building blocks and molecular scaffolds for creating large combinatorial libraries for drug discovery. sigmaaldrich.com
The synthesis of peptides and peptidomimetics is a stepwise process that requires the precise formation of amide bonds between amino acids. altabioscience.com To prevent unwanted side reactions and self-polymerization, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected". altabioscience.com This is where the 9-fluorenylmethoxycarbonyl (Fmoc) group plays a critical role. The Fmoc group is attached to the nitrogen of the amino acid, forming a stable carbamate (B1207046) linkage that is resistant to various reaction conditions encountered during synthesis. numberanalytics.com This protection ensures that peptide bonds form selectively, leading to high yields and purity of the desired product. altabioscience.com this compound is an example of such a building block, where the 3-aminoadipic acid molecule is equipped with an Fmoc protecting group, rendering it ready for use in sophisticated synthetic processes like solid-phase peptide synthesis (SPPS). altabioscience.commolport.com Adipic acid itself is a six-carbon dicarboxylic acid, and in 3-aminoadipic acid, the amino group is attached to the beta-carbon relative to one of the carboxyl groups, making it a beta-amino acid. cymitquimica.comhmdb.ca
Significance as a Versatile Building Block in Advanced Organic Synthesis and Bio-conjugation
The utility of Fmoc-protected amino acids like the related Fmoc-L-α-aminoadipic acid extends across several advanced scientific fields. chemimpex.com These compounds are considered versatile building blocks essential for chemists in organic synthesis and medicinal chemistry. chemimpex.com The unique structure provided by the aminoadipic acid backbone can enhance properties like stability and solubility in the final molecule. chemimpex.com
In peptide synthesis , these building blocks are instrumental, particularly in constructing complex structures such as cyclic peptides, where precise control is crucial. chemimpex.com The Fmoc group's compatibility with automated synthesizers streamlines the production of peptides, making it a preferred choice in both academic and industrial research. chemimpex.com Research has shown the incorporation of Fmoc-L-α-aminoadipic acid derivatives in the solid-phase synthesis of complex peptides targeting specific biological receptors. doi.org
In drug development , these non-canonical amino acids are used to create novel peptide-based drugs. chemimpex.com By modifying the peptide structure with ncAAs, researchers can improve a drug's bioavailability and efficacy, which is particularly valuable for developing treatments for complex diseases. chemimpex.com
Bioconjugation techniques also employ these building blocks to link different biomolecules together, enhancing their functionality. chemimpex.com This is critical for creating targeted therapies and diagnostic tools in the biomedical field. chemimpex.com Furthermore, in protein engineering , researchers use such compounds to modify proteins to improve their stability and activity, an application vital for producing more effective enzymes and therapeutic proteins in biotechnology. chemimpex.com
Historical Development and Current Trends in Fmoc-Chemistry for Unnatural Amino Acid Utilization
The story of Fmoc-chemistry is a significant chapter in the history of peptide synthesis. Before its introduction, the field was dominated by the tert-butyloxycarbonyl (Boc) protecting group. numberanalytics.commolport.com However, the Boc group required strong acids for its removal, which could inadvertently damage sensitive parts of the peptide being synthesized. altabioscience.com
A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. altabioscience.compeptide.com This development was a landmark, offering a milder alternative to Boc chemistry. numberanalytics.compublish.csiro.au The Fmoc group is stable in acidic conditions but can be easily and rapidly removed with a mild base, typically piperidine (B6355638), without affecting the acid-labile side-chain protecting groups. altabioscience.comnumberanalytics.com This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, revolutionized solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, who later won the Nobel Prize for his work. molport.compeptide.com The Fmoc/tBu strategy, using Fmoc for Nα-protection and t-butyl-based groups for side-chain protection, was developed in 1978. peptide.com
The milder conditions of Fmoc chemistry expanded the scope of peptide synthesis significantly. altabioscience.com It became possible to synthesize peptides containing post-translational modifications, such as phosphorylation and glycosylation, which were often inaccessible under the harsher conditions of the Boc method. altabioscience.comnih.gov The ease of automation, facilitated by the strong UV absorbance of the cleaved fluorenyl group which allows for real-time monitoring of the synthesis, also contributed to its widespread adoption. nih.gov
Current trends see the continued expansion of Fmoc chemistry. The demand for peptide therapeutics has led to the large-scale, low-cost production of a vast array of high-purity Fmoc-protected amino acids, including many modified and unnatural derivatives. altabioscience.comnih.gov Researchers are now able to synthesize increasingly long and complex peptides and peptidomimetics by incorporating novel unnatural amino acids to enhance proteolytic stability or to confer unique structural and functional properties. nih.govmdpi.comiris-biotech.de
Compound Information Tables
Table 1: Properties of Fmoc-Aminoadipic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-L-α-aminoadipic acid | 250384-77-1 | C21H21NO6 | 383.4 |
| Fmoc-L-α-aminoadipic acid δ-tert-butyl ester | 159751-47-0 | C25H29NO6 | 439.51 |
Data sourced from multiple chemical suppliers and research articles. cymitquimica.comchemimpex.compeptide.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSUQIKTDAOMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190006 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-08-5 | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc 3 Aminoadipic Acid and Its Derivatives
Stereoselective Synthesis Approaches for Chiral Fmoc-3-aminoadipic Acid Isomers
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, establishing the desired chirality at the C-3 position of 3-aminoadipic acid is a critical step. Several catalytic asymmetric strategies, broadly applied to the synthesis of β-amino acids, are applicable for producing enantiomerically pure isomers of 3-aminoadipic acid. nih.govrsc.org
Catalytic Asymmetric Methods:
Transition Metal Catalysis and Organocatalysis: Methods such as asymmetric hydrogenation and Mannich-type reactions are powerful tools for creating chiral β-amino acids. nih.govrsc.org These reactions often employ chiral catalysts to control the stereochemical outcome.
Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally sustainable route. nih.govnih.govresearchgate.net Enzymes like transaminases can perform asymmetric amination of a suitable keto-acid precursor, while other enzymes can be used for stereoselective resolutions. nih.govnih.govnih.gov
Chiral Auxiliary-Based Synthesis: A reliable method for controlling stereochemistry involves the use of chiral auxiliaries. nih.govyork.ac.uk In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. york.ac.uk For instance, chiral oxazolidinones, popularized by Evans, can be used to direct alkylation or other bond-forming reactions, establishing the desired stereocenter. After the key stereocenter is set, the auxiliary is removed and can often be recycled. york.ac.uk
A general representation of these approaches is outlined in the table below.
| Synthetic Approach | Description | Key Features |
| Catalytic Asymmetric Synthesis | Utilizes chiral transition metal complexes, organocatalysts, or enzymes to catalyze an enantioselective reaction on a prochiral precursor. nih.govrsc.org | High catalytic efficiency; avoids stoichiometric use of chiral reagents. |
| Chiral Auxiliary Method | A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. The auxiliary is subsequently cleaved to yield the chiral product. york.ac.uk | High levels of diastereocontrol are often achievable; the sense of induction is typically predictable. york.ac.uk |
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a methodology that allows for the stepwise assembly of peptide chains on an insoluble polymer support. peptidemachines.comaltabioscience.com The standard Fmoc/tBu strategy is the most widely used approach, where the temporary N-α-Fmoc group is removed by a mild base (e.g., piperidine), and acid-labile groups protect the side chains. nih.govseplite.com
Modern peptide synthesis heavily relies on automated synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling. peptidemachines.com The Fmoc/tBu chemistry is exceptionally well-suited for automation due to its mild reaction conditions and the ability to monitor Fmoc group removal by UV absorbance. altabioscience.comseplite.com
Incorporating non-standard amino acids like this compound into automated protocols is feasible. acs.org However, challenges associated with "difficult sequences," such as peptide aggregation, can arise, potentially limiting the efficiency of synthesis for peptides over 50 amino acids in length. nih.gov Microwave-assisted SPPS is a significant advancement that can enhance coupling efficiency and reduce reaction times, proving beneficial for sterically hindered residues. researchgate.net Automated synthesizers can be programmed to handle specific requirements, such as extended coupling times or the use of specialized reagents for challenging coupling steps. researchgate.net
The efficiency of the peptide bond formation is paramount for achieving high purity and yield of the final peptide. iris-biotech.de The carboxyl group of the incoming Fmoc-amino acid must be activated to facilitate its reaction with the free amine of the resin-bound peptide chain. Due to the β-amino acid nature and the presence of a side chain, this compound can be considered a sterically hindered residue, which may require more potent activation methods to ensure complete coupling. acs.org
Several classes of coupling reagents are available, each with distinct advantages.
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, often in combination with additives like HOBt or OxymaPure to suppress racemization. DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Highly efficient reagents that react quickly with minimal side reactions. HATU is particularly effective for difficult couplings and sterically hindered amino acids. peptide.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective reagents, especially for coupling N-methylated or other sterically demanding amino acids. peptide.com |
For sterically hindered couplings involving residues like this compound, aminium/uronium reagents such as HATU are often preferred due to their high reactivity. peptide.com Optimization involves selecting the appropriate reagent, adjusting coupling times (which can be extended for difficult steps), and potentially performing a "double coupling," where the coupling step is repeated with fresh reagents to drive the reaction to completion. iris-biotech.dechempep.com The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser ninhydrin (B49086) test. iris-biotech.de
Orthogonal protection is a core principle of modern SPPS, allowing for the selective removal of one type of protecting group in the presence of others. nih.govpeptide.com In the standard Fmoc/tBu strategy, the N-α-Fmoc group is base-labile, while the side-chain protecting groups are acid-labile, typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de
This compound possesses an auxiliary carboxyl group on its side chain which must be protected to prevent side reactions. Analogous to other acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), the standard and commercially available protecting group for the δ-carboxyl of 3-aminoadipic acid is the tert-butyl (tBu) ester . iris-biotech.depeptide.comchemimpex.com This creates the building block Fmoc-L-Aad(OtBu)-OH. chemimpex.com
For more complex synthetic schemes, such as on-resin cyclization or side-chain modification, other protecting groups that are orthogonal to both Fmoc and tBu are required.
| Protecting Group | Cleavage Condition | Orthogonality |
| tert-Butyl (tBu) | Strong acid (e.g., >90% TFA) | Orthogonal to Fmoc (base-labile). iris-biotech.de |
| Allyl (All) | Pd(0) catalyst | Orthogonal to both Fmoc (base-labile) and tBu (acid-labile). peptide.com |
| 2-Phenylisopropyl (2-PhiPr) ester | Mild acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc; allows selective side-chain deprotection in the presence of tBu groups. peptide.com |
The use of these alternative protecting groups provides the synthetic flexibility to perform specific chemical modifications on the 3-aminoadipic acid side chain while the peptide remains anchored to the solid support. peptide.com
Solution-Phase Synthetic Routes and Derivatization Techniques
While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production where purification of intermediates is feasible. nih.gov
Several one-pot methods have been developed for the N-carbamate protection of amino acids. One common approach involves the in-situ generation of an amino acid azide (B81097) via reagents like diphenylphosphoryl azide (DPPA), followed by a Curtius rearrangement and trapping with 9-fluorenylmethanol. core.ac.uk Another strategy involves the temporary chelation of the α-amino and α-carboxyl groups with a metal ion, such as Cu(II). This complexation masks these groups, allowing for a more selective Fmoc protection of a different amine if present, or simply facilitating a cleaner reaction and workup for the α-amino group. acs.org These methods can be applied to streamline the synthesis of this compound from the corresponding free amino acid. acs.orgcore.ac.uk
Application of Organozinc Chemistry in Fmoc-Amino Acid Synthesis
The synthesis of non-proteinogenic amino acids, such as this compound, often requires the formation of new carbon-carbon bonds to construct the desired side chain. Organozinc chemistry offers a versatile and functional group-tolerant approach for these transformations. Methodologies like the Negishi cross-coupling and the Reformatsky reaction are particularly relevant in the context of synthesizing complex amino acid derivatives, including those protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is crucial for solid-phase peptide synthesis.
Organozinc reagents derived from amino acids are valuable intermediates for creating new C-C bonds. [cite: 1] These reagents can be prepared from readily available proteinogenic amino acids and can subsequently react with a variety of electrophiles under metal catalysis to yield enantiomerically pure non-proteinogenic amino acids. [cite: 1] The stability and reactivity of these organozinc reagents are influenced by factors such as the choice of solvent and the nature of the protecting groups on the amino acid. [cite: 1] For instance, dipolar aprotic solvents like dimethylformamide (DMF) can suppress β-elimination side reactions in β-amino organozinc reagents. [cite: 1]
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate, is a powerful tool for amino acid synthesis. [cite: 6] This methodology has been successfully employed to create a wide array of unnatural amino acids, including those with aromatic and heteroaromatic side chains. [cite: 6]
A general strategy for the synthesis of Fmoc-amino acids using this approach involves the preparation of an organozinc reagent from a suitably protected and functionalized amino acid precursor. For example, an N-Fmoc protected 3-iodoalanine tert-butyl ester can be converted into its corresponding organozinc reagent. [cite: 3] This reagent can then be coupled with various electrophiles under palladium catalysis. [cite: 3] The subsequent removal of the tert-butyl ester group yields the desired Fmoc-protected amino acid, ready for use in peptide synthesis. [cite: 3]
The synthetic utility of amino acid-derived organozinc iodides is demonstrated by their successful coupling with a range of electrophiles, as shown in the table below, which summarizes the palladium-catalyzed Negishi reactions of a serine-derived organozinc reagent. [cite: 1]
| Electrophile | Product Type |
| Acid Chlorides | 4-Oxo amino acids |
| Aryl Iodides | Phenylalanine derivatives |
| Vinyl Halides and Triflates | Unsaturated amino acids |
This table illustrates the versatility of amino acid-derived organozinc reagents in coupling with various electrophiles to form different classes of non-proteinogenic amino acids. [cite: 1]
Reformatsky Reaction
The Reformatsky reaction provides another avenue for the application of organozinc chemistry in the synthesis of amino acid precursors. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. [cite: 7] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. [cite: 7]
In the context of amino acid synthesis, a variation of this reaction, the aza-Reformatsky reaction, can be employed where the electrophile is an imine. This leads to the formation of β-amino esters, which are direct precursors to β-amino acids. [cite: 10] The reaction can be performed with high diastereoselectivity, which is crucial for the synthesis of enantiomerically pure amino acids.
While a direct synthesis of this compound using a Reformatsky reaction has not been detailed in the reviewed literature, a plausible approach could involve the reaction of a suitable aldehyde precursor with a zinc enolate derived from a bromoacetate, followed by subsequent functional group manipulations to introduce the 3-amino group and the Fmoc protection. The general conditions for a Reformatsky reaction are outlined in the table below.
| Step | Reagents and Conditions | Purpose |
| 1. Enolate Formation | α-halo ester, activated zinc dust | Generation of the organozinc (Reformatsky) enolate. [cite: 2] |
| 2. Condensation | Aldehyde or ketone, 90 °C | Carbon-carbon bond formation to yield a zinc alkoxide. [cite: 2] |
| 3. Workup | Acidic aqueous solution | Protonation to give the final β-hydroxy ester. [cite: 2] |
This table outlines the general steps and conditions for a typical Reformatsky reaction, a process that can be adapted for the synthesis of amino acid precursors. [cite: 2, 7]
The application of organozinc chemistry, through methodologies such as the Negishi coupling and the Reformatsky reaction, provides a robust platform for the synthesis of complex and non-proteinogenic amino acids like this compound and its derivatives. The choice of starting materials, protecting groups, and reaction conditions is critical to achieving the desired products in high yield and stereochemical purity.
Applications of Fmoc 3 Aminoadipic Acid in Peptide and Peptidomimetic Research
Advanced Peptide Synthesis Applications
The use of Fmoc-protected amino acids is central to modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides. Fmoc-3-aminoadipic acid, as part of this chemical toolbox, contributes to the synthesis of peptides with enhanced characteristics.
Facilitation of Complex and Constrained Peptide Architectures, including Cyclic Peptides
The synthesis of complex peptides, such as those with constrained or cyclic structures, often requires specialized building blocks to achieve the desired conformation. The incorporation of unnatural amino acids like 3-aminoadipic acid can introduce specific turns or kinks in the peptide backbone, guiding it to fold into a predetermined three-dimensional shape. This is particularly crucial for creating cyclic peptides, where the linear precursor must be conformationally primed for efficient head-to-tail or side-chain cyclization.
Cyclic peptides are of significant interest in drug development due to their increased structural rigidity, which can lead to higher binding affinity and selectivity for their biological targets. Furthermore, their constrained nature often imparts greater resistance to enzymatic degradation compared to their linear counterparts. The side chain of 3-aminoadipic acid, with its terminal carboxylic acid group, can also serve as an orthogonal handle for side-chain cyclization or for the attachment of other molecules, such as polyethylene (B3416737) glycol (PEG), to further modify the peptide's properties.
Improvement of Product Purity and Reaction Efficiency in Peptide Elaboration
The efficiency of peptide synthesis and the purity of the final product are highly dependent on the quality of the starting materials, including the Fmoc-protected amino acids. High-purity Fmoc-amino acids result in fewer side reactions during the coupling and deprotection steps of SPPS. This leads to a cleaner crude product with a more reproducible impurity profile, which simplifies the subsequent purification process, typically performed using high-performance liquid chromatography (HPLC).
| Parameter | Impact of High-Purity Fmoc-Amino Acids | Consequence of Low-Purity Fmoc-Amino Acids |
| Peptide Yield | Higher overall yield of the desired peptide. | Reduced yield due to failed couplings and side reactions. |
| Product Purity | Cleaner crude product, simplifying purification. | Complex mixture of impurities, difficult to purify. |
| Synthesis Failures | Reduced likelihood of synthesis failure. | Increased risk of truncated or modified sequences. |
| Reproducibility | Consistent batch-to-batch synthesis outcomes. | Variable results and difficulty in troubleshooting. |
Rational Design and Development of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. The incorporation of unnatural amino acids, such as 3-aminoadipic acid, is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.
Incorporation of this compound for Modulating Pharmacokinetic Profiles
The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy. The chemical structure of a peptide plays a significant role in its pharmacokinetics. By incorporating this compound, the physicochemical properties of a peptide can be fine-tuned. The additional carboxylic acid group in its side chain increases the molecule's hydrophilicity and charge, which can influence its solubility, distribution in the body, and rate of clearance. Altering these properties can lead to a more favorable pharmacokinetic profile, potentially extending the drug's half-life and improving its therapeutic window.
Strategies for Enhancing In Vivo Stability and Bioavailability of Peptide Analogs
A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body. cpcscientific.com The introduction of unnatural amino acids is a key strategy to enhance metabolic stability. nih.gov Since proteases have high specificity for peptide bonds flanked by natural L-amino acids, incorporating a non-natural residue like 3-aminoadipic acid can render the adjacent peptide bonds resistant to enzymatic cleavage. cpcscientific.com This increased stability against proteolysis can significantly prolong the peptide's circulation time in the bloodstream, thereby enhancing its bioavailability and therapeutic effect. researchgate.net
Conformational Control and Structure-Activity Relationship Studies in Peptidomimetic Design
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. iris-biotech.de The incorporation of conformationally constrained amino acids is a powerful tool for locking a peptide into its bioactive shape. iris-biotech.denih.gov The unique structure of 3-aminoadipic acid can impose steric constraints on the peptide backbone, reducing its flexibility and stabilizing a specific secondary structure, such as an α-helix or β-turn. rsc.org
This conformational restriction is invaluable for structure-activity relationship (SAR) studies. iris-biotech.de By systematically replacing natural amino acids with this compound and its analogs, researchers can probe the conformational requirements for biological activity. This rational design approach helps in identifying the key pharmacophoric elements and their optimal spatial arrangement, guiding the development of more potent and selective peptidomimetics. iris-biotech.de
| Strategy | Objective | Role of 3-Aminoadipic Acid |
| Pharmacokinetic Modulation | Optimize ADME properties (Absorption, Distribution, Metabolism, Excretion). | Alters hydrophilicity and charge, potentially improving solubility and half-life. |
| Enhancing Stability | Increase resistance to enzymatic degradation by proteases. | The unnatural structure prevents recognition and cleavage by enzymes. |
| Conformational Control | Stabilize the bioactive conformation of the peptide. | Introduces steric constraints, reducing flexibility and locking the structure. |
| SAR Studies | Understand the relationship between 3D structure and biological activity. | Serves as a tool to probe conformational requirements for receptor binding. |
Bioconjugation and Functionalization of Biomolecules
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to form a stable hybrid with combined functionalities. The selection of appropriate linkers and building blocks is crucial for successful bioconjugation. nih.gov Fmoc-protected amino acids are fundamental in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains. altabioscience.com
The unique structure of this compound, featuring a beta-amino acid backbone and a side chain with a terminal carboxylic acid, presents it as a potentially valuable tool for bioconjugation. The distal carboxyl group on the adipic acid side chain can serve as a reactive site for attaching a wide array of molecules, including fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains. This functionality allows for the creation of well-defined bioconjugates where the peptide component can act as a targeting moiety.
The general strategy for utilizing such a bifunctional molecule in bioconjugation is outlined in the table below, based on established principles of peptide chemistry and bioconjugation. peptide.com
| Step | Description | Key Considerations |
| 1. Peptide Synthesis | This compound is incorporated into a peptide sequence using standard Fmoc-SPPS. The alpha-amino group is protected by the Fmoc group, while the side-chain carboxyl group may require a temporary protecting group orthogonal to the Fmoc group and the resin linkage. | Selection of an appropriate orthogonal protecting group for the side-chain carboxyl is critical to prevent unwanted side reactions. |
| 2. Selective Deprotection | Following peptide synthesis, the protecting group on the 3-aminoadipic acid side chain is selectively removed while the peptide remains attached to the solid support. | The deprotection conditions must be mild enough to not cleave the peptide from the resin or remove other side-chain protecting groups. |
| 3. On-Resin Conjugation | The free carboxyl group on the 3-aminoadipic acid side chain is activated and reacted with a molecule of interest (e.g., a drug, a dye, or a linker). | The coupling reaction should be efficient and specific to the deprotected carboxyl group. |
| 4. Cleavage and Purification | The final bioconjugate is cleaved from the resin, and all remaining protecting groups are removed. The product is then purified, typically by HPLC. | The cleavage cocktail must be chosen to efficiently remove all protecting groups without degrading the conjugate. |
This approach would allow for the site-specific labeling and functionalization of peptides, leading to the development of novel diagnostics, therapeutics, and research tools.
Protein Engineering and Modification Strategies
Protein engineering aims to modify the structure of proteins to enhance their properties or create novel functions. The incorporation of unnatural amino acids is a powerful strategy in this field. nih.gov Beta-amino acids, like 3-aminoadipic acid, are of particular interest due to their ability to alter the secondary and tertiary structure of peptides and proteins, often leading to increased stability against enzymatic degradation. nih.govacs.org
The incorporation of this compound into a protein sequence, likely through synthetic or semi-synthetic methods, could offer several advantages. The extended backbone of the beta-amino acid can disrupt or modify local secondary structures such as alpha-helices and beta-sheets, potentially leading to proteins with altered folding patterns and, consequently, novel functions. nih.gov
Furthermore, the side chain of 3-aminoadipic acid provides a site for specific chemical modifications, similar to its application in bioconjugation. This allows for the introduction of probes, cross-linkers, or other functional groups at defined positions within a protein's structure. Such modifications are invaluable for studying protein structure-function relationships, protein-protein interactions, and for the development of protein-based therapeutics with improved pharmacological profiles.
The potential impact of incorporating 3-aminoadipic acid into a protein is summarized in the table below.
| Modification Strategy | Potential Outcome | Rationale |
| Backbone Extension | Altered secondary and tertiary structure; Increased proteolytic stability. | The additional methylene (B1212753) group in the beta-amino acid backbone disrupts the typical phi/psi angles of alpha-amino acids and can hinder protease recognition and cleavage. nih.gov |
| Side-Chain Functionalization | Site-specific introduction of labels, drugs, or cross-linkers. | The distal carboxyl group provides a unique chemical handle for modification that is orthogonal to the native functional groups in proteins. |
| Conformational Constraint | Induction of novel folds or stabilization of specific conformations. | The different conformational preferences of beta-amino acids compared to alpha-amino acids can be used to engineer specific structural motifs. |
While the direct application of this compound in these advanced protein engineering strategies is yet to be widely reported, the foundational principles of peptide and protein chemistry strongly support its potential as a valuable tool for creating novel and functional biomolecules.
Investigational Contexts of the Aminoadipic Acid Motif in Biological Systems
Fmoc-3-aminoadipic Acid Derivatives as Probes for Oxidative Modifications
Oxidative stress induces a variety of protein modifications, with protein carbonylation being a primary and irreversible outcome that often leads to loss of protein function. bohrium.commdpi.com This carbonylation can occur through the direct oxidation of amino acid side chains—notably proline, arginine, lysine (B10760008), and threonine—or by the addition of reactive carbonyl species from lipid peroxidation. mdpi.comnih.gov To understand the precise effects of these modifications, researchers synthesize model peptides containing specific carbonylated residues. The use of Fmoc-protected building blocks, such as derivatives of aminoadipic acid, is a key strategy in this field. researchgate.netresearchgate.net
The chemical synthesis of peptides that mimic those damaged by oxidative stress is a fundamental approach for studying the biological ramifications of such damage. Researchers have developed methods for the solid-phase synthesis of carbonylated peptides using specially designed Fmoc-protected building blocks. nih.govresearchgate.net A key example is the use of a protected form of aminoadipic semialdehyde (Aea), the direct precursor to aminoadipic acid, to introduce a carbonyl group at a specific site in a peptide sequence.
The process typically involves:
Designing a Building Block: A derivative like Fmoc-aminoadipic semialdehyde (Fmoc-Aea-OH) is synthesized. The aldehyde group, which represents the carbonyl modification, is often protected (e.g., as an acetal) to prevent unwanted reactions during peptide synthesis. researchgate.net
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected building block is incorporated into a peptide chain on a solid support using standard Fmoc chemistry. nih.govresearchgate.net This involves sequential coupling of Fmoc-protected amino acids and removal of the Fmoc group with a mild base, like piperidine (B6355638), before each new coupling. iris-biotech.de
Cleavage and Deprotection: Once the peptide sequence is complete, it is cleaved from the solid resin support. This step is typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acid side chains and the carbonyl group of the Aea residue. nih.gov
This methodology allows for the creation of analytically pure standards of peptides containing a carbonyl group at a precise location. researchgate.net These model peptides are invaluable for developing and validating analytical methods aimed at detecting and quantifying carbonylated proteins in biological samples, which is otherwise challenging due to the low concentration of these modified proteins. bohrium.comnih.gov For instance, a model peptide based on a fragment of human serum albumin (HSA) containing an oxidized threonine residue has been synthesized to better reflect naturally occurring modifications. nih.gov
The synthesis of peptides containing reactive carbonyl moieties like aminoadipic semialdehyde is not without challenges. Several side reactions can occur, leading to the formation of undesired by-products and complicating the purification of the target peptide.
During the synthesis and analysis of peptides containing the aminoadipic semialdehyde moiety, mass spectrometry often reveals signals corresponding to dehydration products. researchgate.netresearchgate.net This suggests that the aldehyde group can readily lose a molecule of water, particularly under the conditions used for analysis.
Furthermore, intramolecular reactions can lead to the formation of cyclic by-products. NMR studies have identified the formation of a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue as a dominant side product in certain peptide sequences. researchgate.net Another observed side reaction is the cleavage of the amide bond preceding the aminoadipic semialdehyde residue, resulting in a different cyclic structure at the N-terminus of a fragment (a 2,3,4,5-tetrahydropyridine-2-carboxylic acid residue). researchgate.net The prevalence of these side reactions often depends on the specific peptide sequence being synthesized. researchgate.net General side reactions common to Fmoc-SPPS, such as the formation of diketopiperazines (especially with proline residues) or aspartimides, can also occur and reduce the yield of the desired carbonylated peptide. iris-biotech.de
Table 1: Key Synthetic Steps and Challenges
| Process | Description | Key Reagents/Conditions | Potential Issues/Side Reactions | References |
|---|---|---|---|---|
| Building Block Synthesis | Creation of an Fmoc-protected amino acid derivative with a protected carbonyl group (e.g., Fmoc-Aea-OH). | Fmoc-Cl or Fmoc-OSu, protecting groups for the aldehyde. | Incomplete reactions, difficulty in purification. | researchgate.net, |
| Solid-Phase Peptide Synthesis | Stepwise addition of amino acids to a growing chain on a resin support. | Fmoc-protected amino acids, coupling reagents (e.g., TBTU), piperidine for Fmoc removal. | Diketopiperazine formation, aspartimide formation, incomplete coupling. | nih.gov, iris-biotech.de |
| Cleavage and Deprotection | Release of the full peptide from the resin and removal of all side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers. | Formation of dehydration products, intramolecular cyclization leading to tetrahydropyridine (B1245486) derivatives. | researchgate.net, researchgate.net |
Biochemical Roles and Metabolic Interconnections of Unprotected Aminoadipic Acid
While its Fmoc-protected form is a tool of synthetic chemistry, unprotected α-aminoadipic acid (also known as 2-aminoadipic acid) is a naturally occurring molecule with significant roles in metabolism and neurobiology. It is a nonproteinogenic amino acid, meaning it is not incorporated into proteins during translation, but exists as a free metabolite. nih.gov
In mammals and higher plants, α-aminoadipic acid is a key intermediate in the degradation of the essential amino acid lysine. wikipedia.orgsmpdb.ca This breakdown occurs primarily through the saccharopine pathway, which involves the following core reactions: frontiersin.org
Formation of Saccharopine: L-lysine condenses with α-ketoglutarate in a reaction catalyzed by the enzyme lysine-ketoglutarate reductase (LKR).
Hydrolysis of Saccharopine: The resulting intermediate, saccharopine, is then hydrolyzed by saccharopine dehydrogenase (SDH) to yield L-glutamate and α-aminoadipate-δ-semialdehyde. In many organisms, LKR and SDH are domains of a single bifunctional enzyme. frontiersin.org
Oxidation to α-Aminoadipic Acid: Finally, α-aminoadipate-δ-semialdehyde is irreversibly oxidized to α-aminoadipic acid by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). smpdb.cafrontiersin.org
In contrast, most fungi and euglenids utilize the α-aminoadipate pathway in reverse as the primary route for lysine biosynthesis, making α-aminoadipic acid a precursor to lysine in these organisms. wikipedia.orgbiocrates.com
Table 2: Enzymes of the Saccharopine Pathway for Lysine Degradation
| Enzyme/Protein | Reaction Catalyzed | Substrates | Products | References |
|---|---|---|---|---|
| Lysine-Ketoglutarate Reductase (LKR) | Condensation | L-Lysine, α-Ketoglutarate | Saccharopine | frontiersin.org |
| Saccharopine Dehydrogenase (SDH) | Hydrolysis | Saccharopine | L-Glutamate, α-Aminoadipate-δ-semialdehyde | frontiersin.org |
| α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | Oxidation | α-Aminoadipate-δ-semialdehyde | α-Aminoadipic acid | smpdb.ca, frontiersin.org |
As a structural homolog of the principal excitatory neurotransmitter L-glutamate, α-aminoadipic acid can interact with the glutamatergic system in the brain. acnp.orgresearchgate.net Its neuroactivity is primarily characterized by its effects on glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. jneurosci.orgfrontiersin.org
Research has shown that D-α-aminoadipic acid acts as a competitive antagonist at the NMDA receptor, meaning it binds to the same site as glutamate but does not activate the receptor, thereby blocking its function. jneurosci.orgfrontiersin.org This property led to its use in early neuroscience research to differentiate between different types of glutamate receptors. frontiersin.org
Furthermore, L-α-aminoadipic acid has been identified as a selective gliotoxin, a substance toxic to glial cells, particularly astrocytes. researchgate.net This toxic effect is thought to be related to its disruption of normal glutamate handling and metabolism in these supportive brain cells. It can also inhibit kynurenine (B1673888) aminotransferase II, an enzyme involved in the kynurenine pathway of tryptophan metabolism. researchgate.net By inhibiting this enzyme, α-aminoadipic acid can decrease the brain's production of kynurenic acid, an endogenous antagonist of glutamate receptors, thereby indirectly influencing glutamatergic neurotransmission. researchgate.net
Beyond its direct metabolic and neuroactive roles, α-aminoadipic acid has emerged as a significant biomarker for oxidative stress and various metabolic diseases. nih.govnih.gov Elevated levels of α-aminoadipic acid are found in conditions associated with increased oxidative damage, such as diabetes, cardiovascular disease, and aging. nih.govresearchgate.net
The link to oxidative stress is direct: the oxidation of lysine residues within proteins is a form of protein carbonylation that can generate protein-bound aminoadipic acid. researchgate.net The subsequent breakdown of these damaged proteins releases free α-aminoadipic acid into circulation. researchgate.net Therefore, plasma or tissue levels of α-aminoadipic acid can serve as an integrated measure of long-term protein oxidative damage. nih.gov
Numerous studies have solidified its role as a biomarker:
Diabetes and Glyco-oxidative Damage: Elevated α-aminoadipic acid has been identified as a reliable biomarker of glyco-oxidative damage and is considered a predictor for the risk of developing type 2 diabetes. nih.govresearchgate.net
Cardiovascular Disease: It is associated with atherosclerosis and other cardiometabolic risk factors, including dyslipidemia and obesity. nih.gov
Metabolic Dysregulation: Higher levels of α-aminoadipic acid are linked to insulin (B600854) resistance and impaired insulin signaling in key metabolic tissues like the liver and adipocytes. nih.gov
Neurological Disorders: Altered levels of aminoadipic acid have been observed in neurodegenerative conditions such as Alzheimer's disease, suggesting a potential role in the underlying pathology, which often involves significant oxidative stress. mdpi.com
Table 3: α-Aminoadipic Acid as a Biomarker
| Associated Condition | Observation | Implication | References |
|---|---|---|---|
| Type 2 Diabetes | Elevated plasma levels predict future diabetes risk. | Marker of glyco-oxidative stress and impaired glucose homeostasis. | nih.gov, researchgate.net |
| Cardiovascular Disease | Positively correlated with atherosclerosis and risk factors like high BMI and low HDL-C. | Indicates underlying protein oxidation and metabolic dysfunction contributing to vascular damage. | nih.gov, nih.gov |
| Oxidative Stress | Formed from the oxidation of lysine residues in proteins. | A stable, cumulative marker of systemic protein carbonyl stress. | researchgate.net |
| Alzheimer's Disease | Decreased levels reported in some studies of symptomatic patients. | Reflects complex metabolic dysregulation, including altered lysine metabolism and oxidative stress. | mdpi.com |
Emerging Research Frontiers and Analytical Methodologies
Supramolecular Chemistry and Self-Assembly of Fmoc-Amino Acids
The field of supramolecular chemistry investigates how molecules organize through non-covalent interactions. nih.gov Fmoc-amino acids are exemplary building blocks in this field due to their amphiphilic nature, combining a large, hydrophobic Fmoc group with a more hydrophilic amino acid moiety. beilstein-journals.org This structure drives their self-association in aqueous environments to form highly ordered, functional materials. mdpi.commdpi.com
Fmoc-amino acids have a pronounced tendency to self-organize into hierarchical nanostructures, most notably nanofibers, which can entangle to form three-dimensional networks capable of immobilizing large amounts of water, resulting in supramolecular hydrogels. beilstein-journals.orgmdpi.com This process is often initiated by a change in environmental conditions, such as a shift in pH, which alters the protonation state of the carboxylic acid group and triggers the assembly cascade. mdpi.com The resulting materials are of interest for applications in tissue engineering, drug delivery, and biophotonics. nih.govresearchgate.net While extensively studied for derivatives like Fmoc-phenylalanine and Fmoc-tyrosine, these principles of self-organization into nanofibrous gels are broadly applicable to the class of Fmoc-amino acids. mdpi.com
The co-assembly of different Fmoc-amino acids or the inclusion of other molecular partners is an emerging strategy to create gels with enhanced or novel properties. nih.gov This approach allows for finer control over the morphological, rheological, and structural characteristics of the final material by introducing new intermolecular interactions and functionalities. nih.govnih.gov
The self-assembly of Fmoc-amino acids is governed by a delicate balance of non-covalent interactions. The primary driving forces are π–π stacking interactions between the planar, aromatic fluorenyl rings of the Fmoc groups and hydrogen bonding between the amino acid backbones. nih.govnih.govrsc.org
π–π Stacking: The large, electron-rich fluorenyl groups have a strong propensity to stack on top of each other, creating a stable, hydrophobic core that drives the initial aggregation of the molecules. nih.govrsc.org
Hydrogen Bonding: The amino acid portions of the molecules form intermolecular hydrogen bonds, often creating structures similar to the β-sheets found in proteins. mdpi.com This directional and specific interaction is crucial for organizing the aggregated molecules into elongated, fibrous structures. rsc.org
These cooperative interactions lead to the formation of stable, ordered supramolecular polymers that constitute the nanofibers within the hydrogel network. nih.gov The specific nature of the amino acid side chain can modulate these interactions, influencing the final properties of the assembled structure. rsc.org
Table 1: Key Intermolecular Interactions in the Self-Assembly of Fmoc-Amino Acids
| Interaction Type | Participating Groups | Role in Assembly | Citations |
|---|---|---|---|
| π–π Stacking | Fluorenyl Rings (Fmoc group) | Core hydrophobic aggregation and structural ordering | nih.govnih.govrsc.org |
| Hydrogen Bonding | Amide and Carboxyl Groups | Directional organization into β-sheet-like fibrous structures | mdpi.comrsc.orgrsc.org |
| Hydrophobic Interactions | Fmoc Group and Nonpolar Side Chains | Initial sequestration from water and stabilization | beilstein-journals.orgrsc.org |
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the molecular-level details of self-assembly and predicting the properties of novel materials. For Fmoc-amino acid systems, these methods offer insights that can be difficult to obtain through experimental means alone.
Molecular dynamics (MD) simulations are a cornerstone of computational analysis for these systems. rsc.orgresearchgate.net By simulating the movement of every atom over time, MD can model the entire self-assembly process, from individual molecules in solution to the formation of a stable fibril. rsc.org These simulations allow for detailed conformational analysis, revealing the specific arrangements (e.g., parallel or antiparallel β-sheets) and the range of motion within the assembled structure. nih.govbonvinlab.org
A significant goal of computational modeling is to predict the aggregation propensity of a given Fmoc-amino acid and to establish a clear relationship between its molecular structure and the functional properties of the resulting nanomaterial. researchgate.netnih.gov By systematically modifying the amino acid structure in silico (e.g., by changing the side chain) and running simulations, researchers can forecast how these changes will affect self-assembly behavior and fibril morphology. researchgate.net
These predictive capabilities are crucial for the rational design of new biomaterials. nih.gov For instance, simulations can help identify which modifications would lead to a hydrogel with greater mechanical stiffness or a different fibril architecture, guiding experimental efforts and accelerating the discovery of materials with desired functions. google.com Quantum mechanical calculations can also be employed to provide a more precise quantification of the key intermolecular interactions that stabilize the assemblies. rsc.org
Advanced Analytical Techniques for Quantification and Characterization
A suite of advanced analytical techniques is essential for the comprehensive study of Fmoc-3-aminoadipic acid, both for quantifying its presence in complex mixtures and for characterizing the supramolecular structures it may form.
For quantification, particularly in biological or complex chemical samples, chromatography coupled with mass spectrometry is the method of choice.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for amino acid analysis. researchgate.net It often involves a pre-column derivatization step using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or Fmoc-Cl itself to enhance chromatographic retention and detection sensitivity. oup.comnih.gov The technique allows for the accurate quantification of amino acids in the low micromolar to femtomole range. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS): This technique is also used for amino acid analysis, typically after derivatization to increase the volatility of the analyte. nih.govresearchgate.net
For the characterization of self-assembled nanostructures and gels, a combination of microscopy and spectroscopy techniques is employed:
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the assembled structures, providing direct evidence of nanofibers and network formation. nih.gov
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the secondary structure, particularly the presence of β-sheet-like hydrogen bonding. nih.gov Circular Dichroism (CD) spectroscopy is used to probe the chiral organization and secondary structure of the assemblies. mdpi.com Fluorescence spectroscopy is sensitive to the local environment of the fluorenyl group and can monitor the aggregation process. nih.gov
Rheology: This technique is used to measure the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of the hydrogels, quantifying their mechanical strength and gel-like behavior. nih.gov
Table 2: Analytical Techniques for Fmoc-Amino Acids and Their Assemblies
| Technique | Application | Information Obtained | Citations |
|---|---|---|---|
| LC-MS/MS | Quantification | Precise concentration in complex mixtures | researchgate.netoup.com |
| GC/MS | Quantification | Concentration in various samples, often after derivatization | nih.govresearchgate.net |
| SEM / TEM | Structural Characterization | Visualization of nanoscale morphology (fibers, networks) | nih.gov |
| FTIR Spectroscopy | Structural Characterization | Analysis of hydrogen bonding and secondary structure (β-sheets) | nih.gov |
| Circular Dichroism (CD) | Structural Characterization | Chiral arrangement and molecular packing | mdpi.com |
| Fluorescence Spectroscopy | Assembly Monitoring | Probing aggregation via changes in the Fmoc group's environment | nih.gov |
| Rheology | Mechanical Characterization | Viscoelastic properties and mechanical stiffness of hydrogels | nih.gov |
Optimization of Pre-column Derivatization for Chromatographic and Spectrometric Analysis (HPLC-PDA, LC-MS, Fluorescence Detection)
Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely adopted strategy to enhance the detection and separation of amino acids, including 3-aminoadipic acid, in various analytical platforms. creative-proteomics.commyfoodresearch.com This process involves the chemical modification of the amino acid before its introduction into the chromatographic system. actascientific.com The reaction attaches the fluorenylmethoxycarbonyl (Fmoc) group, a strong chromophore and fluorophore, to the primary or secondary amine of the amino acid. creative-proteomics.comjascoinc.com This modification is crucial because most amino acids lack a native chromophore, making them difficult to detect with common UV-Vis or fluorescence detectors. creative-proteomics.commyfoodresearch.com The derivatization enhances hydrophobicity, which improves retention on reversed-phase HPLC columns. conicet.gov.ar
The efficiency and reproducibility of the derivatization reaction are critically dependent on several parameters, which must be carefully optimized to ensure complete reaction, stable derivatives, and minimal interfering by-products. tandfonline.comnih.gov Key factors include pH, buffer composition and concentration, the ratio of derivatizing reagent to the analyte, reaction temperature, and time. scielo.brconicet.gov.ar
The derivatization reaction with Fmoc-Cl is typically performed under alkaline conditions, as an alkaline pH (≥8.0) is required. oup.com Borate (B1201080) buffer is frequently used, with optimal pH values reported between 9.0 and 10.0. nih.govscielo.broup.com Studies have shown that a borate buffer concentration of 0.4 M can be optimal for the reaction. conicet.gov.arconicet.gov.ar The reaction is generally rapid, often reaching completion within minutes at room temperature. oup.comnih.gov However, optimization studies have explored reaction times from a few minutes to 20 minutes to ensure maximum yield. nih.govscielo.brmdpi.com While room temperature is often sufficient, the effect of temperature has been studied, with findings indicating that temperatures above 45°C can accelerate the degradation of the derivatizing agent and the formed derivative. scielo.br
A significant challenge in Fmoc-Cl derivatization is the hydrolysis of the excess reagent to form Fmoc-OH (9-fluorenylmethanol), which is also fluorescent and can interfere with the analysis by co-eluting with the derivatized amino acids. creative-proteomics.comtandfonline.com To mitigate this, the reaction can be quenched by adding a hydrophobic amine, such as 1-aminoadamantane (ADAM), which reacts with the excess Fmoc-Cl to form a non-interfering complex. oup.com Another approach involves using a constant, optimized ratio of Fmoc-Cl to the total amino acid concentration to control the amount of excess reagent. conicet.gov.arconicet.gov.ar
The resulting Fmoc-amino acid derivatives are highly stable and can be readily detected by HPLC with a Photodiode Array (PDA) detector, typically at an absorbance of 260-265 nm. scielo.bracs.orgnih.gov For higher sensitivity, fluorescence detection is employed, with excitation wavelengths around 265 nm and emission wavelengths in the range of 305-320 nm. creative-proteomics.cominnovareacademics.inmdpi.com The combination of Fmoc-Cl derivatization with HPLC-PDA or fluorescence detection provides a robust and sensitive method for the quantification of amino acids. scielo.brinnovareacademics.in
Table 1: Optimized Parameters for Fmoc-Cl Pre-column Derivatization of Amino Acids
| Parameter | Optimized Condition/Range | Rationale/Comments | References |
|---|---|---|---|
| pH | 9.0 - 10.0 | Alkaline conditions are necessary for the reaction between Fmoc-Cl and the amino group. | nih.govscielo.broup.com |
| Buffer | Borate Buffer (e.g., 0.2 M - 0.4 M) | Provides stable pH in the optimal range. Carbonate buffers may cause precipitation. | conicet.gov.arconicet.gov.aroup.com |
| Fmoc-Cl/Amino Acid Ratio | 2:1 to 10:1 (molar ratio) | A sufficient excess of Fmoc-Cl ensures complete derivatization. Ratios are optimized to minimize by-products. | conicet.gov.arscielo.brconicet.gov.ar |
| Reaction Temperature | Room Temperature (e.g., 25°C) | Sufficient for a rapid reaction. Higher temperatures ( >45°C) can increase degradation of Fmoc-Cl and its derivatives. | scielo.br |
| Reaction Time | 5 - 20 minutes | Reaction is typically fast, but longer times ensure completion. Optimized to balance yield and potential degradation. | nih.govscielo.broup.commdpi.com |
| Quenching Reagent | 1-aminoadamantane (ADAM) or Tyramine | Reacts with excess Fmoc-Cl to form a non-interfering product, reducing background signal from Fmoc-OH. | conicet.gov.aroup.com |
| PDA Detection Wavelength | ~260 - 265 nm | Corresponds to the maximum absorbance of the Fmoc chromophore. | scielo.bracs.orgnih.gov |
| Fluorescence Detection | Excitation: ~265 nm; Emission: ~310 nm | Offers higher sensitivity compared to UV detection. Wavelengths correspond to the fluorophoric properties of the Fmoc group. | creative-proteomics.cominnovareacademics.ind-nb.info |
Assessment of Ionization Efficiency and Matrix Effects in LC-MS Analysis of Derivatized Compounds
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful tool for the sensitive and selective analysis of amino acids. nih.gov Derivatization with Fmoc-Cl significantly enhances the performance of LC-MS analysis. acs.org The attachment of the large, nonpolar Fmoc group increases the hydrophobicity of the amino acid, which improves its retention on reversed-phase columns and shifts its molecular mass, moving it to a higher, less congested region of the mass spectrum. nih.govresearchgate.net This derivatization has been shown to improve the ionization efficiency of amino acids, sometimes by orders of magnitude, particularly in the presence of ion-pairing agents like trifluoroacetic acid (TFA). acs.org
Despite these advantages, the analysis of Fmoc-derivatized compounds by LC-ESI-MS is susceptible to matrix effects, which are a major concern in quantitative analysis. nih.govsigmaaldrich.com Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte due to the presence of co-eluting, undetected components from the sample matrix. sigmaaldrich.comresearchgate.net For Fmoc-Cl derivatives, a notable source of signal suppression can be other Fmoc-derivatized compounds present in the sample, as well as components from the derivatization buffer, such as borate. nih.govsigmaaldrich.com
The ionization efficiency of Fmoc-derivatized amino acids can be influenced by the polarity of the ESI source. While ESI in negative ion mode is often used for Fmoc derivatives, yielding specific fragment ions for multiple reaction monitoring (MRM) transitions, some derivatives may show better results in positive mode. nih.govnih.gov The choice of ionization polarity can also impact the extent of matrix effects. researchgate.net
Several strategies are employed to assess and mitigate matrix effects in the LC-MS analysis of Fmoc-amino acids. The post-column infusion method is a common technique to identify regions in the chromatogram where ion suppression or enhancement occurs. nih.govsigmaaldrich.com To compensate for these effects in quantitative studies, the use of stable isotope-labeled internal standards is the gold standard. nih.govchromsystems.com These standards have nearly identical chemical properties and chromatographic behavior to the analyte, so they experience similar matrix effects, allowing for accurate correction. chromsystems.com When specific isotope-labeled standards are unavailable, a structural analogue like L-norvaline can be used. nih.gov Other practical approaches to reduce matrix effects include sample dilution, which lowers the concentration of interfering matrix components, and sample purification techniques like solid-phase extraction (SPE) to remove matrix components prior to analysis. nih.govspringernature.com The attachment of the apolar Fmoc moiety itself facilitates purification from the matrix by SPE, which can reduce ion suppression and increase sensitivity. springernature.com
Table 2: Ionization and Matrix Effect Considerations for LC-MS Analysis of Fmoc-Derivatized Amino Acids
| Factor | Observation/Finding | Implication for Analysis of this compound | References |
|---|---|---|---|
| Ionization Efficiency | Fmoc derivatization significantly improves ionization potential, leading to higher sensitivity in MS detection compared to underivatized amino acids. | Enhanced detection limits, allowing for quantification of low concentrations in complex samples. | acs.orgnih.govresearchgate.net |
| Ionization Polarity | Negative ion mode ESI is commonly effective, providing specific fragment ions for MRM analysis. However, some derivatives may perform better in positive mode. | The optimal polarity for this compound should be determined experimentally to maximize sensitivity and specificity. | nih.govnih.gov |
| Matrix Effects | Signal suppression is a common issue, caused by co-eluting components from the sample matrix and the derivatization reagents (e.g., borate buffer, other Fmoc derivatives). | Quantitative accuracy can be compromised. Matrix effects must be evaluated and corrected for reliable results. | nih.govsigmaaldrich.com |
| Mitigation Strategy: Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening signal suppression. | A simple and effective method to improve accuracy, provided the analyte concentration remains above the limit of detection. | nih.gov |
| Mitigation Strategy: Solid-Phase Extraction (SPE) | Purification of the derivatized sample via SPE can effectively remove matrix interferences before LC-MS analysis, reducing ion suppression. | The hydrophobicity of the Fmoc group aids in effective SPE cleanup on reversed-phase or anion-exchange sorbents. | nih.govspringernature.comresearchgate.net |
| Mitigation Strategy: Internal Standards | Use of stable isotope-labeled internal standards is the most reliable method to compensate for matrix effects and variability in ionization. | An isotopically labeled this compound would be the ideal internal standard for accurate quantification. | nih.govchromsystems.com |
Q & A
Q. What are the optimal coupling conditions for incorporating Fmoc-3-aminoadipic acid into solid-phase peptide synthesis (SPPS)?
this compound requires activation via carbodiimide-based reagents (e.g., EDC/HOAt) under non-acidic conditions to preserve acid-labile protecting groups . The reaction is typically performed in anhydrous DMF or DCM at room temperature for 1–2 hours. Monitoring coupling efficiency via Kaiser or TNBS tests is critical to avoid incomplete reactions, which can lead to truncated peptides .
Q. How does the Fmoc group influence the solubility and stability of this compound during SPPS?
The Fmoc moiety enhances hydrophobicity, improving solubility in organic solvents like DMF and DCM. However, it is base-labile and removed using 20% piperidine in DMF. Stability during synthesis is ensured by avoiding prolonged exposure to acidic or oxidative conditions, which may degrade the adipic acid side chain .
Q. What analytical methods are recommended for verifying the purity of this compound post-synthesis?
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS are standard for assessing purity. NMR (¹H/¹³C) confirms structural integrity, particularly the absence of racemization or side-chain modifications .
Advanced Research Questions
Q. How can side reactions (e.g., aspartimide formation) be minimized when using this compound in peptide sequences prone to degradation?
Aspartimide formation is mitigated by:
- Using bulky coupling agents (e.g., OxymaPure/DIC) to reduce steric hindrance.
- Incorporating pseudoproline dipeptides or backbone-protected residues near the adipic acid moiety.
- Limating piperidine deprotection cycles to ≤2 minutes .
Q. What strategies improve the yield of this compound in automated SPPS for long or complex peptides?
Q. How does this compound’s side-chain length impact peptide conformation and function?
The adipic acid side chain introduces a six-carbon spacer, which can:
- Stabilize β-sheet structures in β-peptide mimics.
- Enhance binding affinity in enzyme inhibitors by positioning functional groups at precise distances. Comparative studies using alanine-scanning or circular dichroism (CD) are recommended to validate structural effects .
Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound-containing peptides?
- Ion-pair chromatography : Use 10 mM ammonium bicarbonate (pH 7.8) with 0.1% heptafluorobutyric acid (HFBA) to improve separation of hydrophilic impurities.
- 2D-LC : Combine size-exclusion and reverse-phase modes for complex mixtures.
- HRMS/MS : Identifies low-abundance impurities via fragmentation patterns .
Contradictions and Resolutions
- vs. 10 : While recommends EDC/HOAt for acid-sensitive residues, highlights HATU’s superior efficiency. Resolution: Use EDC/HOAt for labile side chains and HATU for sterically hindered sequences.
- vs. 14 : emphasizes post-column derivatization for amino acid analysis, whereas advocates pre-column methods. Resolution: Pre-column derivatization (e.g., AccQ-Tag) is preferred for high-throughput workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
